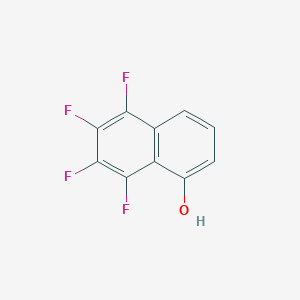
5,6,7,8-Tetrafluoronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrafluoronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenols This compound is characterized by the presence of four fluorine atoms attached to the naphthalene ring, specifically at the 5, 6, 7, and 8 positions, and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrafluoronaphthalen-1-ol typically involves the fluorination of naphthalen-1-ol. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions. The reaction conditions may include low temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available naphthalene derivatives. The process may include steps such as halogenation, followed by selective fluorination and subsequent hydroxylation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrafluoronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form tetrafluoronaphthalene.
Substitution: The fluorine atoms can be substituted with other functional groups such as amines, thiols, or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium amide, thiourea, or halogenating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrafluoronaphthalen-1-one or 5,6,7,8-tetrafluoronaphthalen-1-al.
Reduction: Formation of tetrafluoronaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
5,6,7,8-Tetrafluoronaphthalen-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrafluoronaphthalen-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cell membranes, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalen-1-ol
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 5,6,7,8-Tetrahydroxyflavone
Uniqueness
5,6,7,8-Tetrafluoronaphthalen-1-ol is unique due to the presence of four fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to participate in specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
715-32-2 |
|---|---|
Molecular Formula |
C10H4F4O |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoronaphthalen-1-ol |
InChI |
InChI=1S/C10H4F4O/c11-7-4-2-1-3-5(15)6(4)8(12)10(14)9(7)13/h1-3,15H |
InChI Key |
POYBKDPERIFHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















